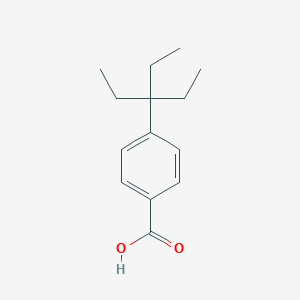
4-(1,1-Diethylpropyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Diethylpropyl)benzoic acid, also known as DEBA, is a chemical compound that belongs to the family of benzoic acids. It is widely used in scientific research as a reagent, intermediate, and building block in the synthesis of various organic compounds. DEBA has several applications in the field of medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 4-(1,1-Diethylpropyl)benzoic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that this compound may have anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The use of 4-(1,1-Diethylpropyl)benzoic acid in lab experiments has several advantages. It is readily available, easy to handle, and has a long shelf life. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, there are some limitations to the use of this compound in lab experiments. It is toxic and should be handled with care. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the use of 4-(1,1-Diethylpropyl)benzoic acid in scientific research. One direction is the development of this compound-based drugs with improved efficacy and safety profiles. Another direction is the use of this compound as a building block in the synthesis of new materials with unique physical and chemical properties. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion
In conclusion, this compound is a versatile chemical compound that has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds and has several biological effects, including anti-inflammatory, analgesic, and antitumor properties. The use of this compound in lab experiments has several advantages, but there are also some limitations that should be considered. Further research is needed to fully understand the potential applications of this compound in various fields of science.
合成法
The synthesis of 4-(1,1-Diethylpropyl)benzoic acid involves the reaction of 4-bromobenzoic acid with diethylpropylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of this compound in high yields. This method is efficient, straightforward, and scalable, making it suitable for large-scale production of this compound.
科学的研究の応用
4-(1,1-Diethylpropyl)benzoic acid has several applications in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of various drugs, such as anti-inflammatory agents, analgesics, and antitumor agents. This compound has also been used as a reagent in the synthesis of polymers and materials with unique physical and chemical properties.
特性
CAS番号 |
37872-27-8 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
4-(3-ethylpentan-3-yl)benzoic acid |
InChI |
InChI=1S/C14H20O2/c1-4-14(5-2,6-3)12-9-7-11(8-10-12)13(15)16/h7-10H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
XLGRGWYFHBCAEX-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



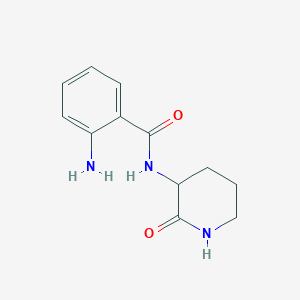

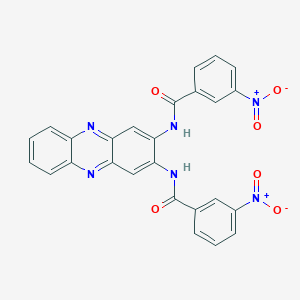
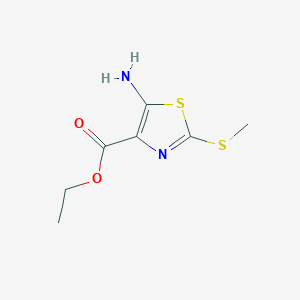
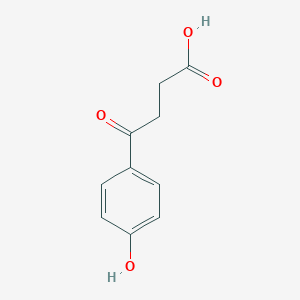
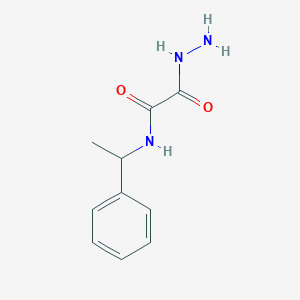
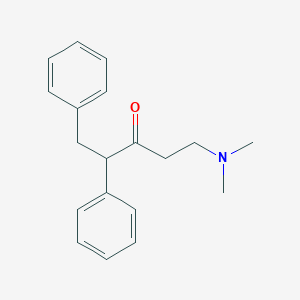


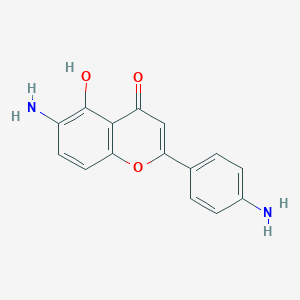
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)
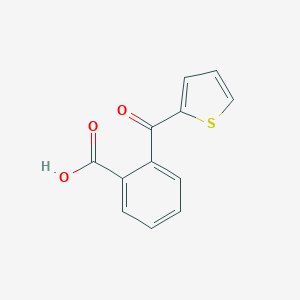
![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
